molecular formula C3H6N4O B1606686 5-methoxy-1H-1,2,4-triazol-3-amine CAS No. 51108-34-0

5-methoxy-1H-1,2,4-triazol-3-amine

Cat. No. B1606686
CAS RN: 51108-34-0
M. Wt: 114.11 g/mol
InChI Key: JUHWLXRDVSBGOO-UHFFFAOYSA-N
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Description

5-methoxy-1H-1,2,4-triazol-3-amine is a chemical compound with the CAS Number: 51108-34-0. It has a molecular weight of 114.11 . The IUPAC name for this compound is 5-methoxy-1H-1,2,4-triazol-3-amine .


Molecular Structure Analysis

The InChI code for 5-methoxy-1H-1,2,4-triazol-3-amine is 1S/C3H6N4O/c1-8-3-5-2(4)6-7-3/h1H3,(H3,4,5,6,7) . This indicates that the compound contains carbon, hydrogen, nitrogen, and oxygen atoms.


Chemical Reactions Analysis

While specific chemical reactions involving 5-methoxy-1H-1,2,4-triazol-3-amine are not detailed in the literature, 1,2,4-triazoles are known to participate in a variety of reactions. For instance, they can be synthesized from hydrazines and formamide .


Physical And Chemical Properties Analysis

The melting point of 5-methoxy-1H-1,2,4-triazol-3-amine is reported to be between 168-170 degrees Celsius .

Scientific Research Applications

Antimicrobial Activities

5-methoxy-1H-1,2,4-triazol-3-amine derivatives have been synthesized and evaluated for their antimicrobial activities. Novel derivatives were found to possess good to moderate activities against various microorganisms. This suggests their potential application in the development of new antimicrobial agents. For example, synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and their antimicrobial screening indicate the significance of these compounds in medicinal chemistry (Bektaş et al., 2007).

Antibacterial and Antifungal Activities

Research into 1,5-disubstituted 1,2,3-triazoles synthesized via a metal-free multi-component reaction from primary amine, ketones, and 4-nitrophenyl azide, including 1-(4-methoxybenzyl) derivatives, has shown promising antibacterial and antifungal properties. These findings open avenues for the use of 5-methoxy-1H-1,2,4-triazol-3-amine in creating compounds with potential therapeutic applications in combating infectious diseases (Vo, 2020).

Corrosion Inhibition

The compound 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has demonstrated exceptional performance in inhibiting corrosion of mild steel in a hydrochloric acid medium. Its high efficiency, even at low concentrations, highlights its potential for industrial applications in protecting metals from corrosion. The detailed mechanism of action, including adsorption behavior and electrochemical properties, provides valuable insights for developing new corrosion inhibitors (Bentiss et al., 2009).

Anti-inflammatory and Antinociceptive Properties

Derivatives of 1,2,4-triazoles, including those substituted with 4-methoxy groups, have been synthesized and evaluated for anti-inflammatory and antinociceptive activities. These studies have shown that certain derivatives possess significant anti-inflammatory effects, comparable to standard drugs. This opens the possibility of using 5-methoxy-1H-1,2,4-triazol-3-amine derivatives in developing new therapeutic agents for treating inflammation and pain (Upmanyu et al., 2011).

Chemoselective Synthesis and Functionalization

5-methoxy-1H-1,2,4-triazol-3-amine serves as a precursor in chemoselective synthesis processes, enabling the creation of complex molecules with potential applications in various fields of chemistry and biology. The ability to selectively introduce functional groups or modify molecular structures opens up new pathways for the design and synthesis of novel compounds with specific properties (Park et al., 2015).

properties

IUPAC Name

3-methoxy-1H-1,2,4-triazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O/c1-8-3-5-2(4)6-7-3/h1H3,(H3,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHWLXRDVSBGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00965387
Record name 5-Methoxy-1,2-dihydro-3H-1,2,4-triazol-3-imine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-1H-1,2,4-triazol-3-amine

CAS RN

51108-34-0
Record name 5-Methoxy-1H-1,2,4-triazol-3-amine
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Record name 5-Methoxy-1,2-dihydro-3H-1,2,4-triazol-3-imine
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Record name 5-methoxy-1H-1,2,4-triazol-3-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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